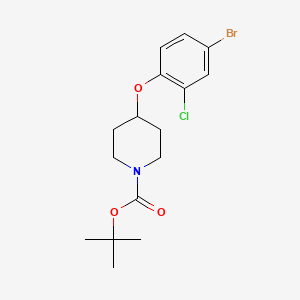

1-N-Boc-4-(4-Bromo-2-chlorophenoxy)piperidine

Vue d'ensemble

Description

1-N-Boc-4-(4-Bromo-2-chlorophenoxy)piperidine is a chemical compound with the molecular formula C16H21BrClNO3 and a molecular weight of 390.7 g/mol . It is known for its use in various scientific research applications, particularly in the fields of chemistry and biology. The compound is characterized by the presence of a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group, a bromine atom, and a chlorine atom on a phenoxy moiety.

Méthodes De Préparation

The synthesis of 1-N-Boc-4-(4-Bromo-2-chlorophenoxy)piperidine typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common synthetic route includes:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Boc Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the nitrogen atom in the piperidine ring. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Attachment of the Phenoxy Moiety: The phenoxy group, substituted with bromine and chlorine atoms, is attached to the piperidine ring through nucleophilic substitution reactions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

1-N-Boc-4-(4-Bromo-2-chlorophenoxy)piperidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the phenoxy moiety can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Deprotection Reactions: The Boc group can be removed under acidic conditions, revealing the free amine group on the piperidine ring.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common reagents used in these reactions include bases (e.g., triethylamine), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., sodium borohydride for reduction).

Applications De Recherche Scientifique

Drug Discovery

1-N-Boc-4-(4-bromo-2-chlorophenoxy)piperidine has been explored as a potential inhibitor for various biological targets. Its structural features enable it to modulate protein-protein interactions and inhibit specific enzyme activities, making it a candidate for drug development against diseases such as cancer and infections.

Case Study: Pan-RAS Inhibitors

In a study focusing on small molecule pan-RAS inhibitors, compounds similar to this compound were synthesized and evaluated for their ability to disrupt RAS signaling pathways. These compounds demonstrated selective lethality against RAS-dependent cancer cell lines, suggesting their potential as therapeutic agents in oncology .

Structure-Activity Relationship Studies

The compound has been utilized in structure-activity relationship (SAR) studies to understand how modifications to its structure influence biological activity. Research has indicated that variations in the halogen substituents on the phenoxy group significantly affect the potency of piperidine derivatives as inhibitors of various enzymes.

SAR Insights

In recent studies, modifications to the phenoxy group have led to the identification of more potent analogs with improved pharmacokinetic properties. For instance, compounds with different halogen substitutions showed varying degrees of inhibition against targets like MenA, an enzyme involved in bacterial metabolism .

Therapeutic Potential

The therapeutic potential of this compound extends beyond cancer treatment. Its anti-inflammatory properties have been investigated, with findings suggesting that derivatives of this compound could serve as effective anti-inflammatory agents .

Table 2: Summary of Biological Activities

| Activity Type | Target | IC50 (μM) |

|---|---|---|

| Enzyme Inhibition | RAS proteins | 3.8 |

| Antimicrobial | Mycobacterium tuberculosis | 12 - 22 |

| Anti-inflammatory | Various inflammatory markers | Not specified |

Mécanisme D'action

The mechanism of action of 1-N-Boc-4-(4-Bromo-2-chlorophenoxy)piperidine involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to interact with receptors and enzymes in biological systems. The presence of the Boc group and halogenated phenoxy moiety influences its binding affinity and specificity towards these targets .

Comparaison Avec Des Composés Similaires

1-N-Boc-4-(4-Bromo-2-chlorophenoxy)piperidine can be compared with other similar compounds, such as:

1-N-Boc-4-(4-Bromo-2-fluorophenoxy)piperidine: Similar structure but with a fluorine atom instead of chlorine.

1-N-Boc-4-(4-Chloro-2-fluorophenoxy)piperidine: Contains both chlorine and fluorine atoms on the phenoxy moiety.

1-N-Boc-4-(4-Bromo-2-methylphenoxy)piperidine: Substituted with a methyl group instead of chlorine.

These compounds share structural similarities but differ in their chemical properties and reactivity, highlighting the unique characteristics of this compound.

Activité Biologique

1-N-Boc-4-(4-bromo-2-chlorophenoxy)piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring with a Boc (tert-butoxycarbonyl) protecting group and a phenoxy moiety substituted with bromine and chlorine atoms. The unique substitution pattern contributes to its distinct chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate various signaling pathways, leading to diverse biological effects. The bromo and chloro substituents on the phenoxy group enhance binding affinity, potentially influencing the compound's pharmacological profile.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related piperidine derivatives have shown promising activity against Mycobacterium tuberculosis, with some derivatives achieving IC50 values in the low micromolar range (around 10–20 μM) .

| Compound | Target Organism | IC50 (μM) |

|---|---|---|

| This compound | M. tuberculosis | TBD |

| Piperidine derivative A | M. tuberculosis | 12 ± 2 |

| Piperidine derivative B | M. tuberculosis | 22 ± 3 |

Cytotoxicity

The cytotoxic effects of this compound have been explored in various cancer cell lines. In vitro studies suggest that it may induce apoptosis in certain cancer cells, potentially through the modulation of apoptotic pathways . The selectivity of the compound towards cancer cells over normal cells is an area of ongoing research.

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds highlight the importance of the substituents on the phenoxy group. For example, the presence of halogens like bromine and chlorine has been shown to enhance biological activity by improving lipophilicity and receptor binding .

Key Findings from SAR Studies

- Halogen Substitution: Bromine and chlorine enhance potency against various biological targets.

- Boc Group: The Boc protecting group influences solubility and stability, impacting bioavailability.

Case Studies

- Antitubercular Activity : A study involving a series of piperidine derivatives demonstrated that certain modifications led to significant antitubercular activity, with one derivative showing an IC50 value as low as 10 μM against M. tuberculosis strains .

- Cytotoxicity in Cancer Models : In a comparative analysis, compounds structurally similar to this compound exhibited varying degrees of cytotoxicity across different cancer cell lines, suggesting potential for further development as anticancer agents .

Propriétés

IUPAC Name |

tert-butyl 4-(4-bromo-2-chlorophenoxy)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BrClNO3/c1-16(2,3)22-15(20)19-8-6-12(7-9-19)21-14-5-4-11(17)10-13(14)18/h4-5,10,12H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVQNGOMNKHVTBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC2=C(C=C(C=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BrClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801156577 | |

| Record name | 1,1-Dimethylethyl 4-(4-bromo-2-chlorophenoxy)-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801156577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159825-39-4 | |

| Record name | 1,1-Dimethylethyl 4-(4-bromo-2-chlorophenoxy)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159825-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 4-(4-bromo-2-chlorophenoxy)-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801156577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.